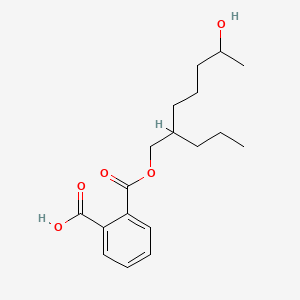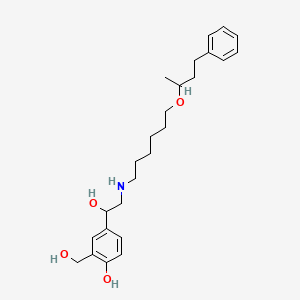
Indoleacetic Acid-13C6
Vue d'ensemble
Description
Indoleacetic Acid-13C6, also known as 1H-Indole-3-acetic-13C6 Acid or 3-(Carboxymethyl)-1H-indole-13C6, is a variant of Indole-3-acetic acid (IAA) where all the carbon atoms in the benzene ring are replaced with Carbon-13 isotopes . IAA is the most common natural plant growth hormone of the auxin class .
Synthesis Analysis
IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant. Plants can synthesize IAA by several independent biosynthetic pathways. Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . Plants mainly produce IAA from tryptophan through indole-3-pyruvic acid .Molecular Structure Analysis
The molecular formula of Indoleacetic Acid-13C6 is C4(13C)6H9NO2 . The molecular weight is 181.14 .Chemical Reactions Analysis
IAA plays critical roles in plant growth and development. There are two main strategies proposed for plant synthesis of IAA: the Trp-dependent (TD) and the Trp-independent (TI) pathways . The TD pathway has been extensively studied, resulting in the identification of four pathways: the IAM pathway, the IPyA pathway, the TAM pathway, and the IAOx pathway .Physical And Chemical Properties Analysis
Indoleacetic Acid-13C6 is a solid substance . It has a pale yellow to light yellow appearance . It has a carbon content of 66.19%, a hydrogen content of 5.02%, and a nitrogen content of 7.77% .Applications De Recherche Scientifique
Auxin and Plant Growth
Indoleacetic Acid (IAA), a variant of Indoleacetic Acid-13C6, is primarily known for its role as a plant hormone in the auxin family. Research indicates significant biological effects when applied to plants and algae. For instance, studies have shown that IAA can cause a two-fold increase in stalk elongation of Acetabularia, a form of algae, by acting directly on the cytoplasm. This demonstrates IAA’s potential in enhancing plant growth and development (Conrad, Saltman, & Eppley, 1959).
Microbial Catabolism and Environmental Interaction
Indole-3-acetic acid (IAA), chemically similar to Indoleacetic Acid-13C6, has been identified in various environments and organisms, notably as a plant growth hormone. The interaction of IAA with microorganisms, which can catabolize or assimilate IAA, is well-documented. For example, specific gene clusters in bacteria are known for the aerobic degradation of IAA into catechol and the anaerobic conversion of IAA to 2-aminobenzoyl-CoA. This interplay between IAA and microorganisms might be leveraged for environmental applications, such as the bioremediation of contaminated sites or the enhancement of plant-microbe interactions (Laird, Flores, & Leveau, 2020).
Plant Aldehyde Oxidases and Stress Tolerance
Aldehyde oxidases (AOs) in plants, which can oxidize indoleacetaldehyde into IAA, play a role in various physiological functions, including stress response. AOs are involved in the biosynthesis of phytohormones like IAA, and their activity is linked to reactive oxygen species homeostasis and aldehyde detoxification. The interaction of AOs with compounds like Indoleacetic Acid-13C6 could be crucial for enhancing plant resilience to environmental stressors, such as drought or salinity (Wu et al., 2022).
Diagnostic and Clinical Research
Stable isotopes like 13C6, when attached to molecules like Indoleacetic Acid, are valuable in clinical science for diagnostic purposes and clinical research. They are used in various applications, including metabolic studies, tracing biochemical pathways, and evaluating drug metabolism and pharmacokinetics. Their non-radioactive nature and the precision of mass-spectrometric methods for their analysis make them advantageous for patient safety and applicability in various clinical scenarios (Halliday & Rennie, 1982).
Orientations Futures
Research is ongoing to understand the role of IAA in various organisms and its potential applications. For instance, a study has been conducted to understand the global response to Indole-3-Acetic Acid in a newly isolated Pseudomonas sp. strain LY1 . Another study has been conducted to obtain a new group of ionic liquids containing the indole-3-acetate anion .
Propriétés
Numéro CAS |
100849-36-3 |
|---|---|
Nom du produit |
Indoleacetic Acid-13C6 |
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
181.141 |
Nom IUPAC |
2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
Clé InChI |
SEOVTRFCIGRIMH-MROVPUMUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Synonymes |
1H-Indole-3-acetic-13C6 Acid; (1H-Indol-3-yl)acetic-13C6 Acid; 3-(Carboxymethyl)-1H-indole-13C6; 3-(Carboxymethyl)indole-13C6; 3-IAA-13C6; 3-Indolylmethylcarboxylic-13C6 Acid; Bioenraiz-13C6; GAP-13C6; Heteroauxin-13C6; IAA-13C6; Noclosan-13C6; Rhizo |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

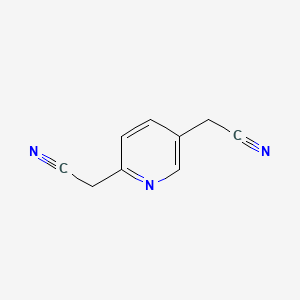
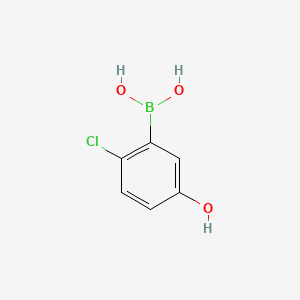
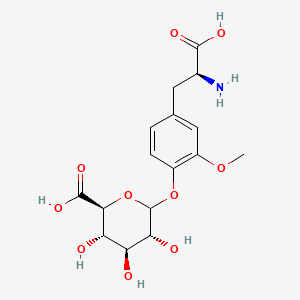
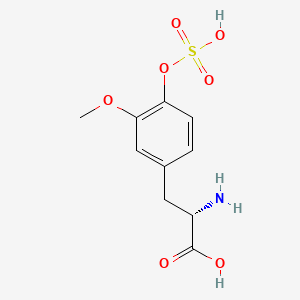
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
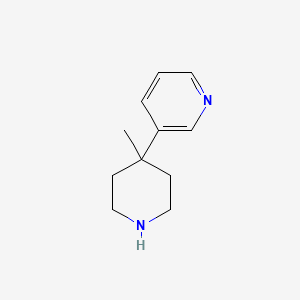
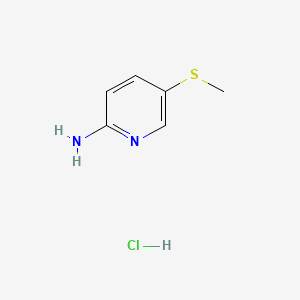
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
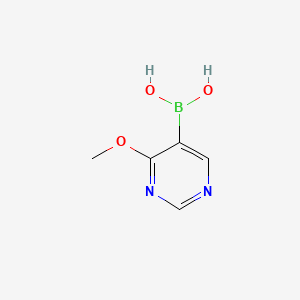
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)

